molecular formula C9H11Cl2NO2S B10978435 N-[2-(3,4-dichlorophenyl)ethyl]methanesulfonamide

N-[2-(3,4-dichlorophenyl)ethyl]methanesulfonamide

Cat. No.: B10978435
M. Wt: 268.16 g/mol
InChI Key: VBZPFPZIBOYQOV-UHFFFAOYSA-N
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Description

N-[2-(3,4-dichlorophenyl)ethyl]methanesulfonamide is a chemical compound with the molecular formula C10H13Cl2NO2S It is characterized by the presence of a dichlorophenyl group attached to an ethyl chain, which is further connected to a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dichlorophenyl)ethyl]methanesulfonamide typically involves the reaction of 3,4-dichlorophenethylamine with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

[ \text{3,4-dichlorophenethylamine} + \text{methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dichlorophenyl)ethyl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(3,4-dichlorophenyl)ethyl]methanesulfonamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dichlorophenyl)ethyl]methanesulfonamide involves its interaction with specific molecular targets. The dichlorophenyl group can interact with hydrophobic pockets in proteins, while the sulfonamide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(3,4-dichlorophenyl)ethyl]methanesulfonamide is unique due to its specific structural features, such as the dichlorophenyl group and the methanesulfonamide moiety. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H11Cl2NO2S

Molecular Weight

268.16 g/mol

IUPAC Name

N-[2-(3,4-dichlorophenyl)ethyl]methanesulfonamide

InChI

InChI=1S/C9H11Cl2NO2S/c1-15(13,14)12-5-4-7-2-3-8(10)9(11)6-7/h2-3,6,12H,4-5H2,1H3

InChI Key

VBZPFPZIBOYQOV-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NCCC1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

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